molecular formula C6H9NO B3382644 2-Methyl-2,3-dihydropyridin-4(1H)-one CAS No. 34697-37-5

2-Methyl-2,3-dihydropyridin-4(1H)-one

Cat. No.: B3382644
CAS No.: 34697-37-5
M. Wt: 111.14 g/mol
InChI Key: YDYIQSNDNIDHTG-UHFFFAOYSA-N
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Description

“2-Methyl-2,3-dihydropyridin-4(1H)-one” is a chemical compound, but there seems to be some confusion with its name. The search results refer to a similar compound called “1H-Imidazole, 4,5-dihydro-2-methyl-”, which has a molecular formula of C4H8N2 .


Physical and Chemical Properties Analysis

The molecular weight of “1H-Imidazole, 4,5-dihydro-2-methyl-” is 84.1197 . No further physical or chemical properties were found.

Scientific Research Applications

1. Applications in Organic Synthesis and Medicinal Chemistry

  • Hydrogen Transfer Reagent : Dihydropyridine derivatives act as hydrogen transfer reagents, emulating NAD(P)H reducing agents, useful in organic synthesis (Borgarelli et al., 2022).
  • Synthesis of Novel Compounds : These derivatives provide a scaffold for downstream derivatization, leading to the synthesis of new molecules (Borgarelli et al., 2022).

2. Analytical Chemistry and Spectroscopy

  • Characterization Using NMR Spectroscopy : 1,4-Dihydropyridine derivatives have been characterized using nuclear magnetic resonance (NMR) spectroscopy, assisting in understanding their structure and chemical behavior (Petrova et al., 2018).

3. Development of Synthetic Methods

  • Efficient Synthesis Techniques : A new synthesis approach for dihydropyridin-2(3H)-ones has been developed, demonstrating a hydrogen bond-assisted cyclization reaction (Liu et al., 2013).

4. Pharmaceutical Research

  • Pharmacological Applications : Some 1,4-dihydropyridine derivatives show potential as coronary dilators and antihypertensives (Anderson, 1998).
  • Development of Fluorescent Probes : A ratiometric fluorescent CN- probe based on 1,4-dihydropyridines has been synthesized for potential biological and chemical applications (Xue et al., 2021).

5. Material Science and Optical Applications

  • Stimulus-Responsive Fluorescent Properties : D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics have been synthesized, showing various stimulus-responsive fluorescent properties in the solid state (Lei et al., 2016).

Mechanism of Action

There is a mention of catalytic protodeboronation of pinacol boronic esters, which might be related to similar compounds , but the specific mechanism of action for “2-Methyl-2,3-dihydropyridin-4(1H)-one” is not available.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5-4-6(8)2-3-7-5/h2-3,5,7H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYIQSNDNIDHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449474
Record name 4(1H)-Pyridinone, 2,3-dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34697-37-5
Record name 4(1H)-Pyridinone, 2,3-dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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